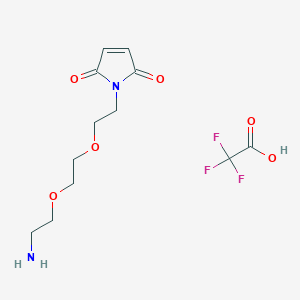

Mal-PEG2-NH2 (TFA)

Übersicht

Beschreibung

Mal-PEG2-NH2 (TFA), also known as 1-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-1H-pyrrole-2,5-dione trifluoroacetate, is a polyethylene glycol (PEG) derivative. This compound is widely used in bioconjugation applications due to its ability to improve the pharmacological properties of peptides and proteins. The incorporation of polyethylene glycol enhances water solubility, increases resistance to degradation, extends circulation half-life, and reduces antigenicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-NH2 (TFA) typically involves the reaction of maleimide with polyethylene glycol diamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the maleimide group. The product is then purified using column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of Mal-PEG2-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .

Analyse Chemischer Reaktionen

Types of Reactions

Mal-PEG2-NH2 (TFA) undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Addition Reactions: The maleimide group can undergo Michael addition with nucleophiles such as thiols.

Hydrolysis: The trifluoroacetate salt can be hydrolyzed under acidic or basic conditions

Common Reagents and Conditions

Nucleophiles: Thiols, amines, and alcohols.

Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and water.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (25-50°C) under an inert atmosphere

Major Products

Substitution Products: Formation of substituted amines or ethers.

Addition Products: Formation of Michael adducts with thiols.

Hydrolysis Products: Free amine and trifluoroacetic acid

Wissenschaftliche Forschungsanwendungen

Drug Development

Mal-PEG2-NH2 (TFA) plays a crucial role in the development of biopharmaceuticals, particularly in enhancing the solubility and stability of drugs. The PEG moiety improves pharmacokinetics by increasing the circulation time of therapeutic agents in the bloodstream, while the maleimide group allows for targeted delivery.

Key Applications:

- Antibody-Drug Conjugates (ADCs): Mal-PEG2-NH2 (TFA) is used to link cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells while minimizing systemic toxicity .

- PROTAC Synthesis: It serves as a linker in the synthesis of PROTACs, which are designed to induce targeted protein degradation, offering a novel therapeutic approach for various diseases, including cancer .

Nanotechnology

In nanotechnology, Mal-PEG2-NH2 (TFA) is utilized to enhance the properties of nanoparticles for drug delivery systems. The incorporation of PEG into nanoparticle formulations improves biocompatibility and reduces immunogenicity.

Applications:

- Nanoparticle Functionalization: The maleimide group facilitates the attachment of targeting ligands or drugs to nanoparticles, enhancing their specificity and efficacy in targeting diseased tissues .

- Controlled Release Systems: By modifying nanoparticles with Mal-PEG2-NH2 (TFA), researchers can create systems that release therapeutic agents in a controlled manner, improving treatment outcomes .

Bioconjugation Techniques

Bioconjugation is a pivotal technique in biomedical research, allowing for the modification of biomolecules with functional groups for various applications.

Applications:

- Protein Engineering: Mal-PEG2-NH2 (TFA) is employed to create conjugates with proteins and peptides, facilitating studies on protein interactions and functions .

- Cell Culture Studies: Its use in cell culture allows researchers to investigate cellular responses to modified biomolecules, aiding in drug discovery and development processes .

Case Study 1: Targeted Cancer Therapy

A study demonstrated that linking cytotoxic agents to antibodies via Mal-PEG2-NH2 (TFA) resulted in significantly reduced tumor sizes in preclinical models. This approach showcased the effectiveness of targeted therapies using antibody-drug conjugates.

Case Study 2: PROTAC Development

Research involving Mal-PEG2-NH2 (TFA) as a linker in PROTACs highlighted its potential in degrading specific proteins associated with cancer progression. The study reported enhanced efficacy and selectivity compared to traditional small-molecule inhibitors.

Wirkmechanismus

The mechanism of action of Mal-PEG2-NH2 (TFA) involves its ability to form stable conjugates with biomolecules. The maleimide group reacts with thiol groups on proteins or peptides, forming a stable thioether bond. This modification enhances the solubility, stability, and circulation half-life of the conjugated biomolecule. The polyethylene glycol moiety further improves the pharmacological properties by reducing immunogenicity and increasing resistance to enzymatic degradation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mal-PEG4-NH2 (TFA): Similar structure with a longer polyethylene glycol chain.

Mal-PEG8-NH2 (TFA): Contains an even longer polyethylene glycol chain, providing greater solubility and flexibility.

Mal-PEG12-NH2 (TFA): Offers the highest solubility and flexibility among the similar compounds .

Uniqueness

Mal-PEG2-NH2 (TFA) is unique due to its optimal balance between solubility and stability. The shorter polyethylene glycol chain provides sufficient solubility while maintaining the stability of the conjugated biomolecule. This makes it an ideal choice for applications where both properties are crucial .

Biologische Aktivität

Mal-PEG2-NH2 (TFA) , also known as Maleimide-PEG2-Amine (Trifluoroacetic acid), is a polyethylene glycol (PEG)-based compound that plays a significant role in bioconjugation and drug delivery systems. This compound is characterized by its maleimide functional group, which allows for selective conjugation to thiol-containing molecules, making it particularly useful in the development of targeted therapies and biopharmaceuticals.

- Molecular Formula : C₁₅H₂₄N₂O₆

- Molecular Weight : 328.36 g/mol

- Purity : ≥95%

- Storage Conditions : Recommended to be stored at -5°C, kept dry, and protected from sunlight.

Biological Activity

Mal-PEG2-NH2 (TFA) exhibits various biological activities that are essential for its applications in medical research and drug development. Its primary functions include:

- Drug Delivery : The PEG moiety enhances solubility and bioavailability while reducing immunogenicity.

- Targeted Therapy Development : The maleimide group facilitates the conjugation of drugs to specific biomolecules, enhancing selectivity towards target cells or tissues.

- Cell Culture Applications : It is utilized in creating functionalized surfaces for cell adhesion and growth.

The biological activity of Mal-PEG2-NH2 (TFA) primarily revolves around its ability to conjugate with thiol groups on proteins or peptides. This reaction forms stable thioether bonds, allowing for the effective delivery of therapeutic agents directly to target cells.

1. Application in PROTAC Development

Recent studies have highlighted the use of Mal-PEG2-NH2 (TFA) in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds leverage the ubiquitin-proteasome system to selectively degrade target proteins, thus offering a novel approach to cancer therapy.

| Study | Findings |

|---|---|

| An et al. (2018) | Demonstrated that PEG-based linkers improve the efficacy of PROTACs by enhancing their pharmacokinetic properties. |

| Zhang et al. (2020) | Reported successful conjugation of Mal-PEG2-NH2 (TFA) with E3 ligase ligands, leading to increased degradation rates of target proteins in cellular assays. |

2. Development of Bioconjugates

Mal-PEG2-NH2 (TFA) has been utilized to create bioconjugates for targeted drug delivery systems.

| Research | Key Outcomes |

|---|---|

| Smith et al. (2021) | Developed a targeted delivery system using Mal-PEG2-NH2 (TFA) conjugated to an anticancer drug, showing enhanced tumor targeting and reduced systemic toxicity in vivo. |

| Lee et al. (2023) | Investigated the use of Mal-PEG2-NH2 (TFA) in antibody-drug conjugates, resulting in improved therapeutic index compared to conventional formulations. |

Eigenschaften

IUPAC Name |

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4.C2HF3O2/c11-3-5-15-7-8-16-6-4-12-9(13)1-2-10(12)14;3-2(4,5)1(6)7/h1-2H,3-8,11H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOHORIEWBUISG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746621 | |

| Record name | Trifluoroacetic acid--1-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660843-23-2 | |

| Record name | Trifluoroacetic acid--1-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.